4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves several steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide derivative. Finally, the hydrazide is condensed with succinic anhydride to produce the target compound .
Chemical Reactions Analysis
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones
Scientific Research Applications
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form covalent bonds with target proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
4-{2-[2-(2-Bromo-4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with other similar compounds, such as:
2-Bromo-4-chlorophenoxyacetic acid: This compound lacks the hydrazide and oxobutanoic acid groups, making it less versatile in terms of chemical reactivity.
4-Bromo-2-chlorophenol: This compound is a simpler structure with only bromine and chlorine substituents, limiting its applications compared to the target compound.
2-Bromo-4-fluorobenzoic acid: This compound has a fluorine atom instead of a chlorine atom, which can lead to different chemical and biological properties
Properties
Molecular Formula |
C12H12BrClN2O5 |
---|---|
Molecular Weight |
379.59 g/mol |
IUPAC Name |
4-[2-[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H12BrClN2O5/c13-8-5-7(14)1-2-9(8)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20) |
InChI Key |
BMZUZWCWODGRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.